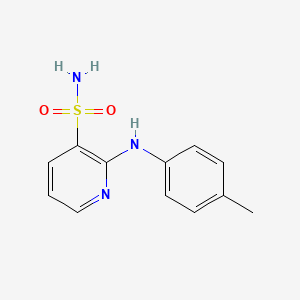

2-(p-Tolylamino)pyridine-3-sulfonamide

CAS No.: 1251591-79-3

Cat. No.: VC5404874

Molecular Formula: C12H13N3O2S

Molecular Weight: 263.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251591-79-3 |

|---|---|

| Molecular Formula | C12H13N3O2S |

| Molecular Weight | 263.32 |

| IUPAC Name | 2-(4-methylanilino)pyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C12H13N3O2S/c1-9-4-6-10(7-5-9)15-12-11(18(13,16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17) |

| Standard InChI Key | WTLYEDFMCFDYOP-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |

Introduction

Physicochemical Properties

2-(p-Tolylamino)pyridine-3-sulfonamide exhibits a melting point range of 162–164°C and a boiling point of 475.8°C at 760 mm Hg . It is a white to off-white crystalline solid with limited aqueous solubility, necessitating organic solvents like ethanol or acetonitrile for dissolution . Key spectroscopic data include:

-

¹H NMR: Signals for aromatic protons (δ 6.8–8.2 ppm), methyl group (δ 2.3 ppm), and sulfonamide NH₂ (δ 7.1 ppm) .

-

¹³C NMR: Peaks corresponding to pyridine carbons (120–150 ppm), sulfonamide sulfur-linked carbon (δ 135 ppm), and methyl carbon (δ 21 ppm) .

-

Mass Spectrometry: Molecular ion peak at m/z 263.32 (M⁺), with fragmentation patterns consistent with sulfonamide cleavage .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 263.32 g/mol | |

| Melting Point | 162–164°C | |

| Boiling Point | 475.8°C (760 mm Hg) | |

| Solubility | Insoluble in water; soluble in DMSO, ethanol |

Synthesis and Optimization

The synthesis of 2-(p-Tolylamino)pyridine-3-sulfonamide typically involves a multi-step approach:

Step 1: Sulfonation of Pyridine

4-Hydroxypyridine undergoes sulfonation using fuming sulfuric acid (20% SO₃) in the presence of mercury sulfate at 190°C, yielding 4-hydroxypyridine-3-sulfonic acid (70.8% yield) .

Step 2: Chlorination and Amination

Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) convert the sulfonic acid to 4-chloropyridine-3-sulfonyl chloride, which is subsequently aminated with ammonia to form 4-chloropyridine-3-sulfonamide .

Step 3: Nucleophilic Substitution

Reaction with p-toluidine in n-propanol at 105°C introduces the p-tolylamino group, yielding the final product . Modifications using safer reagents like triphosgene (instead of phosgene) and N,N-carbonyldiimidazole (CDI) have improved yields to >85% .

Characterization and Analytical Methods

Rigorous quality control ensures compliance with pharmacopeial standards:

-

HPLC: Retention time of 4.2 min (C18 column, acetonitrile/water 60:40) .

-

Purity: ≥98% by non-aqueous titration and HPLC area normalization .

-

Thermogravimetric Analysis (TGA): Decomposition onset at 280°C, confirming thermal stability .

| Parameter | Specification |

|---|---|

| Storage Temperature | 0–10°C (refrigerated) |

| Shelf Life | 24 months in airtight containers |

Future Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the sulfonamide and p-tolyl groups could enhance selectivity for CA isoforms .

-

Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles may improve bioavailability, addressing its low aqueous solubility .

-

Combination Therapies: Synergy with platinum-based chemotherapeutics warrants investigation, given sulfonamides' metal-chelating properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume